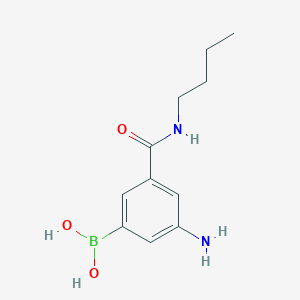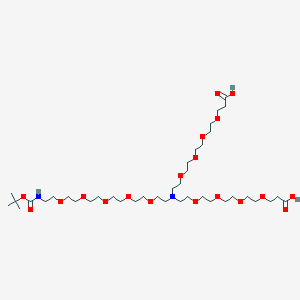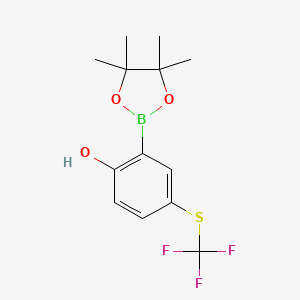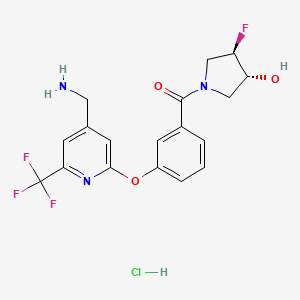
3-Amino-5-(butylcarbamoyl)phenylboronic acid
Vue d'ensemble
Description
3-Amino-5-(butylcarbamoyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular formula of C11H17BN2O3 and a molecular weight of 236.08 .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-(butylcarbamoyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, with a butylcarbamoyl group at the 5-position of the phenyl ring . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including 3-Amino-5-(butylcarbamoyl)phenylboronic acid, can undergo various reactions. For example, they can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . They can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-(butylcarbamoyl)phenylboronic acid include a predicted density of 1.19±0.1 g/cm3 and a predicted pKa of 7.84±0.10 .Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process that involves the removal of a boron atom from a molecule. This process is not well developed, but this compound has been found to be effective in catalyzing protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is also used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that was previously unknown. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation catalyzed by this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry .
Suzuki–Miyaura Coupling
Organoboron compounds, such as this one, are highly valuable building blocks in organic synthesis . One of the most important applications is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction that is used to form carbon-carbon bonds .
Conversion into a Broad Range of Functional Groups
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
Various borylation approaches have been developed over the years, including the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 . This compound, being an organoboron compound, can be used in these borylation approaches .
Mécanisme D'action
Target of Action
3-Amino-5-(butylcarbamoyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are diol-compounds . It has the ability to selectively bind with these compounds, which makes it useful in developing sensors for detecting saccharides and glycosylated biomolecules .
Mode of Action
The compound interacts with its targets (diol-compounds) through a process known as binding . This interaction results in the formation of a complex that can be employed in developing sensors for detecting saccharides and glycosylated biomolecules .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . Moreover, the boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of a complex that can be used in the development of sensors for detecting saccharides and glycosylated biomolecules . This is achieved through its selective binding with diol-compounds .
Propriétés
IUPAC Name |
[3-amino-5-(butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-2-3-4-14-11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,2-4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYULWWNCFIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194967 | |
| Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(butylcarbamoyl)phenylboronic acid | |
CAS RN |
2096340-15-5 | |
| Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-amino-5-[(butylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3325247.png)
![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)

![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B3325273.png)

![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B3325292.png)

![4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3325303.png)


![2-(4-Methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride](/img/structure/B3325328.png)